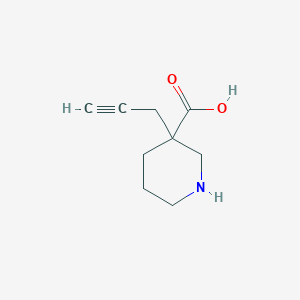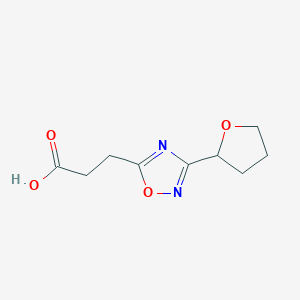![molecular formula C10H17ClN2O3 B13520600 tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacological agent. It may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-chloroacetyl)carbamate
- tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate
Uniqueness
tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential pharmacological applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers.
Propriétés
Formule moléculaire |
C10H17ClN2O3 |
|---|---|
Poids moléculaire |
248.70 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15) |
Clé InChI |
GRZHNGWDDVXKGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





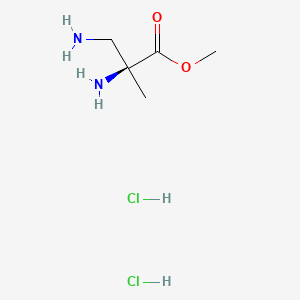
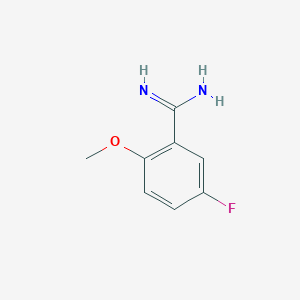
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
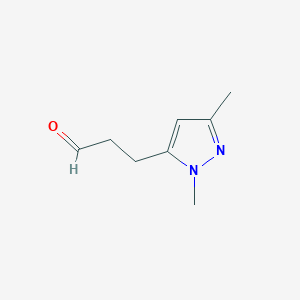
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
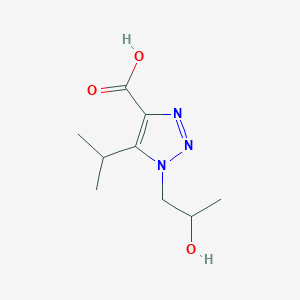

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)

